

An In-depth Technical Guide to 5-Iodo-6-methoxy-2-methylquinoline

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Compound of Interest

Compound Name: 5-Iodo-6-methoxy-2-methylquinoline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Iodo-6-methoxy-2-methylquinoline**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous bioactive molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.^{[1][2]} The strategic introduction of an iodine atom at the 5-position and a methoxy group at the 6-position of the 2-methylquinoline core is anticipated to modulate the compound's physicochemical properties and biological activity, making it a compelling candidate for further investigation. This guide will delve into the synthesis, physicochemical properties, and potential applications of this compound, providing a foundational resource for researchers in the field.

Compound Identification and Properties

CAS Number: 1346169-93-4

Physicochemical Properties

While extensive experimental data for **5-Iodo-6-methoxy-2-methylquinoline** is not widely published, its properties can be inferred from the analysis of its structural motifs and data from closely related analogs.

Property	Predicted Value/Information	Rationale/Reference
Molecular Formula	C ₁₁ H ₁₀ INO	Based on chemical structure.
Molecular Weight	299.11 g/mol	Calculated from the molecular formula.
Appearance	Likely a solid at room temperature.	Similar substituted quinolines are solids.[3]
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.	The presence of the aromatic rings and the iodo group suggests lipophilicity.
pKa	The quinoline nitrogen is weakly basic.	The lone pair on the nitrogen atom can accept a proton.

Spectral Data Interpretation (Predicted)

A comprehensive spectral analysis is crucial for the unambiguous identification and characterization of **5-Iodo-6-methoxy-2-methylquinoline**. Below are the expected key signals in various spectroscopic techniques.

Spectroscopy	Predicted Key Signals
¹ H NMR	- Aromatic protons on the quinoline core (multiple signals in the δ 7.0-8.5 ppm range). - A singlet for the methoxy group protons (-OCH ₃) around δ 3.9-4.1 ppm. - A singlet for the methyl group protons (-CH ₃) around δ 2.5-2.7 ppm.[4] [5]
¹³ C NMR	- Multiple signals in the aromatic region (δ 100-160 ppm) for the quinoline carbons. - A signal for the methoxy carbon around δ 55-60 ppm. - A signal for the methyl carbon around δ 20-25 ppm. - A signal for the carbon bearing the iodine atom (C-I) at a characteristic upfield shift compared to the corresponding C-H.[6]
Mass Spectrometry (MS)	- A molecular ion peak (M ⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns of the quinoline ring.
Infrared (IR) Spectroscopy	- C-H stretching vibrations (aromatic and aliphatic). - C=C and C=N stretching vibrations of the quinoline ring. - C-O stretching of the methoxy group. - C-I stretching vibration.

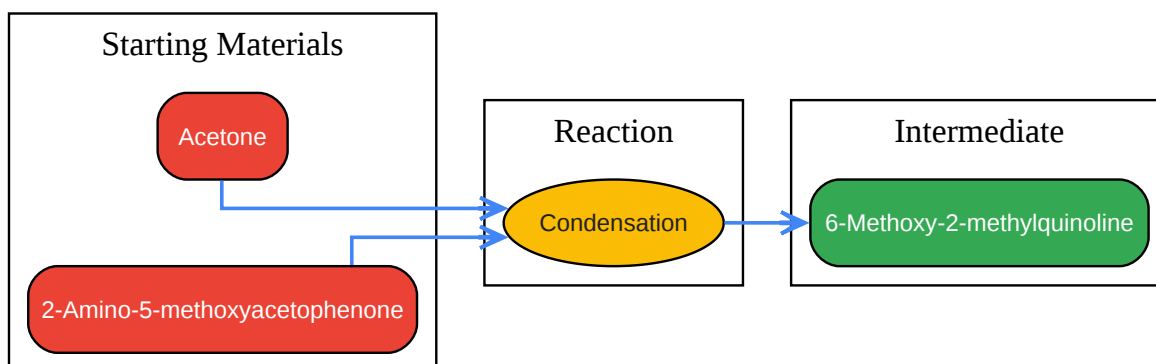
Synthesis of 5-Iodo-6-methoxy-2-methylquinoline

The synthesis of **5-Iodo-6-methoxy-2-methylquinoline** can be approached through a multi-step sequence, leveraging established methodologies for quinoline synthesis and subsequent functionalization. A plausible and efficient synthetic strategy involves the initial construction of the 6-methoxy-2-methylquinoline core, followed by a regioselective iodination.

Synthesis of the 6-Methoxy-2-methylquinoline Intermediate

Several classical methods can be employed for the synthesis of the 6-methoxy-2-methylquinoline intermediate, including the Skraup, Doebner-von Miller, and Friedländer syntheses. The Friedländer synthesis, known for its versatility and operational simplicity, offers a direct route.^{[7][8][9]}

Conceptual Workflow for Friedländer Synthesis:



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Caption: Friedländer synthesis of the quinoline intermediate.

Experimental Protocol (Adapted from general Friedländer synthesis procedures):^{[7][10][11]}

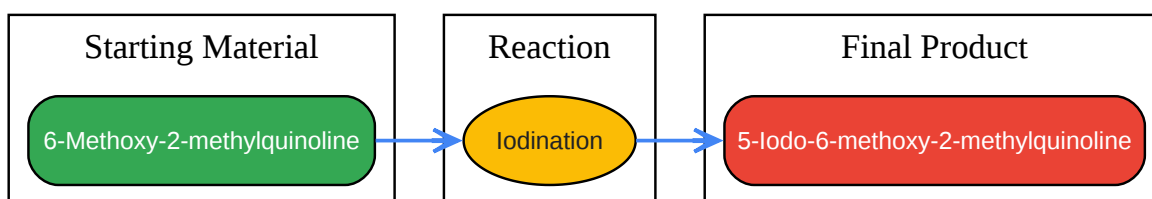
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxyacetophenone (1 equivalent) and acetone (1.5 equivalents) in a suitable solvent such as ethanol.
- Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.^[8]
- Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The product will precipitate out of the solution.

- Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 6-methoxy-2-methylquinoline.

Regioselective Iodination

The introduction of the iodine atom at the C5 position of the 6-methoxy-2-methylquinoline is the crucial final step. The methoxy group at the 6-position is an ortho-, para-directing group, which will activate the C5 and C7 positions for electrophilic aromatic substitution. Careful control of the reaction conditions is necessary to achieve regioselectivity.

Conceptual Workflow for Iodination:



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Caption: Regioselective iodination of the quinoline intermediate.

Experimental Protocol (Based on general iodination procedures for activated aromatic systems):[\[12\]](#)[\[13\]](#)

- Reaction Setup: Dissolve 6-methoxy-2-methylquinoline (1 equivalent) in a suitable solvent, such as acetic acid or a chlorinated solvent.
- Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The use of molecular iodine in the presence of an oxidizing agent can also be effective.[\[12\]](#)
- Reaction: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

- Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **5-Iodo-6-methoxy-2-methylquinoline**.

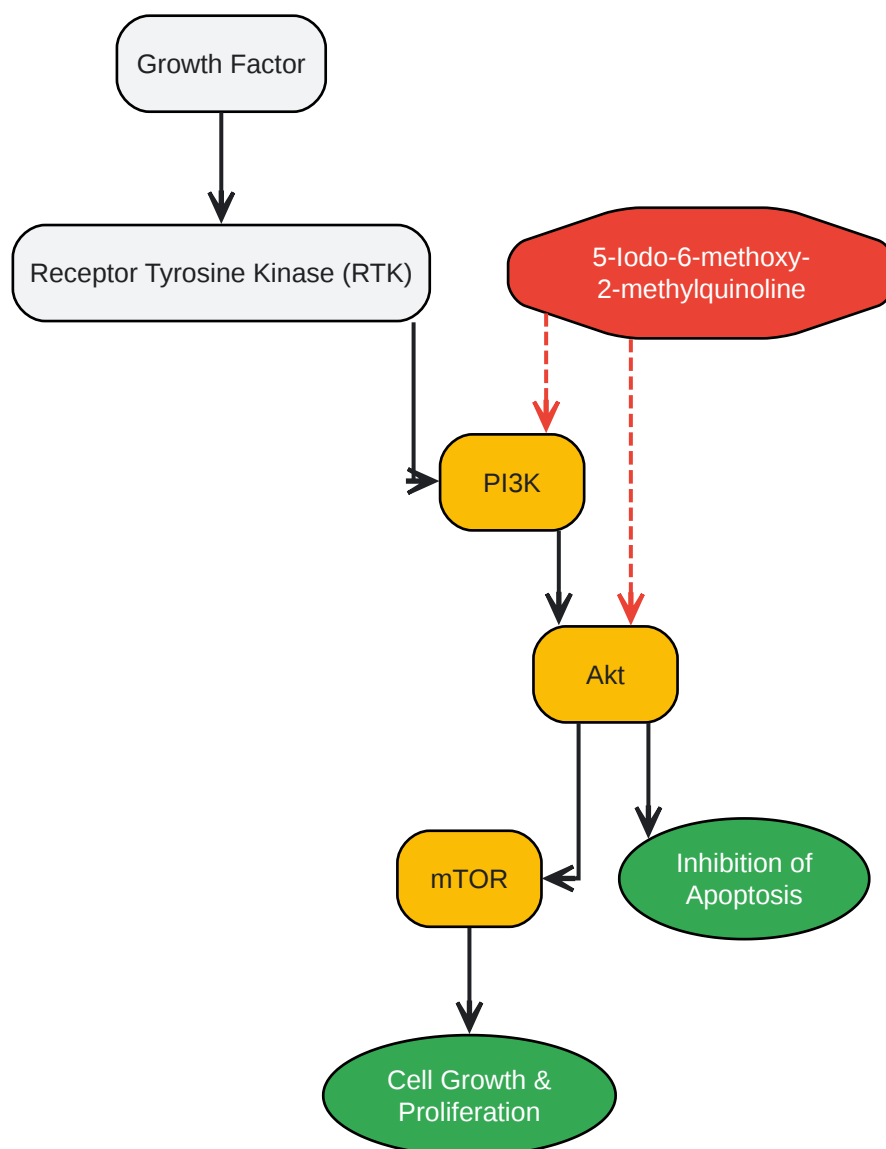
Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone in the development of therapeutic agents.^{[1][14]} The functionalization of the 2-methylquinoline core with methoxy and iodo substituents is expected to confer specific biological activities.

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell signaling.^{[15][16]} The introduction of a methoxy group can enhance the interaction with biological targets, while the iodine atom can increase lipophilicity and potentially form halogen bonds with target proteins.^[15]

Potential Signaling Pathway Involvement:



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Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

The quinoline core is also present in many antimicrobial agents.[2][17] The lipophilic nature of the iodo-substituted quinoline may facilitate its passage through microbial cell membranes, enhancing its potential as an antibacterial or antifungal agent.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):[17]

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

- Serial Dilution: Perform serial dilutions of **5-Iodo-6-methoxy-2-methylquinoline** in a suitable broth medium in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Iodo-6-methoxy-2-methylquinoline** is not readily available, based on the safety profiles of structurally similar compounds, it should be handled with care in a laboratory setting.[\[18\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place, protected from light.

Conclusion

5-Iodo-6-methoxy-2-methylquinoline represents a promising scaffold for the development of novel therapeutic agents. Its synthesis can be achieved through established chemical transformations, and its structural features suggest a high potential for biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers to further explore the synthesis, characterization, and pharmacological evaluation of this intriguing molecule.

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